molecular formula C9H9F3O B161814 3-(2,4,5-Trifluorophenyl)propan-1-ol CAS No. 130887-16-0

3-(2,4,5-Trifluorophenyl)propan-1-ol

Cat. No. B161814
M. Wt: 190.16 g/mol
InChI Key: CBJXXKZMBNMQSG-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H9F3O and a molecular weight of 190.1624 . It is also known by other synonyms such as 3-(2,4,5-Trifluorophenyl)propan-1-ol and 130887-16-0 .


Molecular Structure Analysis

The InChI key for 3-(2,4,5-Trifluorophenyl)propan-1-ol is CBJXXKZMBNMQSG-UHFFFAOYSA-N . The structure includes a trifluorophenyl group attached to a propan-1-ol group .


Physical And Chemical Properties Analysis

The boiling point of 3-(2,4,5-Trifluorophenyl)propan-1-ol is 234.7ºC at 760 mmHg, and its density is 1.277g/cm3 .

Scientific Research Applications

Enantioselective Syntheses and Applications

  • Enantioselective Synthesis of 1,1,1-Trifluoro-2,3-Epoxypropane : 3-(2,4,5-Trifluorophenyl)propan-1-ol has been utilized in the highly stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane, a compound with potential applications in various chemical reactions, through lipase-mediated kinetic resolution (Shimizu, Sugiyama, & Fujisawa, 1996).

  • Building Block for Sitagliptin Derivatives : This compound is a key intermediate in the enantioselective synthesis of 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, an important building block in the preparation of sitagliptin and its derivatives, which are significant in medicinal chemistry (Fıstıkçı et al., 2012).

  • Synthesis from D-Mannitol : A stereospecific synthesis method of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol from D-mannitol showcases the versatility of this compound in stereocontrolled chemical reactions (Aktaş et al., 2015).

Chemical Reactions and Evaluations

  • Photoinduced Reactivity Studies : Studies on the reactivity of related compounds like propan-2-ol upon photolysis highlight the importance of such compounds in understanding radical polymerizations and photochemical processes (Rosspeintner et al., 2009).

  • Spectroelectrochemical Investigations : Research into the spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine compounds, involving similar structures, shows the role of these compounds in the development of advanced materials for electrochemical technologies (Kamiloğlu et al., 2018).

Biological and Pharmaceutical Applications

  • Antifungal Evaluation : 3-(2,4,5-Trifluorophenyl)propan-1-ol derivatives have been evaluated for their antifungal properties, particularly against Candida strains, demonstrating their potential as pharmaceutical agents (Lima-Neto et al., 2012).

  • Hypoglycemic Activity Studies : Investigations into the hypoglycemic activities of related structures, such as 3-(3-methyl-2-pyridyl)propan-1-ol, reveal the potential of such compounds in the treatment of diabetes (Blank et al., 1979).

properties

IUPAC Name

3-(2,4,5-trifluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJXXKZMBNMQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601728
Record name 3-(2,4,5-Trifluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4,5-Trifluorophenyl)propan-1-ol

CAS RN

130887-16-0
Record name 3-(2,4,5-Trifluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-(2,4,5-trifluorophenyl)prop-2-yn-1-ol (90 mg, 0.48 mmol) in diethyl ether (10 ml) was hydrogenated over 10% palladium on carbon at room temperature for 15 hours. The mixture was filtered through celite and the filtrate on evaporation gave an oil, which was flash chromatographed on silica using 10% ethyl ether/hexane. Fractions with Rf of about 0.16 on evaporation gave the title alcohol as a colorless oil.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(2,4,5-Trifluorophenyl)propionic acid (3.25 g, 16.0 mmol; from Step 1) was dissolved in THF (15 mL) and cooled to 0° C. To this solution was added Me2S.BH3 (3.2 mL, ˜32 mmol) dropwise under 30 min and the resulting mixture was then heated at 70° C. for 30 min. After cooling to 0° C., 6 M aqueous HCl (20 mL) was added dropwise. The mixture was heated at 70° C. for 1 h. After cooling to room temperature the mixture was extracted with ether (2×20 mL) and the combined organic layers were washed with brine and dried over Na2SO4. Evaporation and drying in vacuum gave the title compound as a colorless liquid (3.17 g, 97% pure by HPLC) that was used directly in the next step. *Previously reported in EP 369812.
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Köse, Ö Gündoğdu, D Aktaş, M Fıstıkçı… - Helvetica Chimica …, 2015 - Wiley Online Library
Starting from (S)‐serine, a new method was developed for the synthesis of the β‐amino acid part of sitagliptin in ten steps and with an overall yield of 30%. The crucial step of the …
Number of citations: 4 onlinelibrary.wiley.com
S Dey, A Sudalai - Tetrahedron: Asymmetry, 2015 - Elsevier
A concise and high yielding enantioselective synthesis of (R)-selegiline, an anti-Parkinson’s drug, (S)-benzphetamine, an anti-obesity agent, and (S)-sitagliptin, an anti-diabetic drug …
Number of citations: 8 www.sciencedirect.com

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